2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine

Description

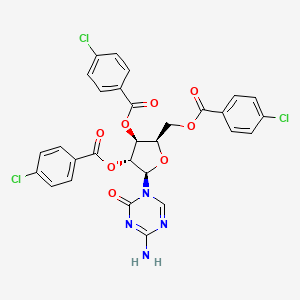

2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine is a chemically modified derivative of 5-azacytidine, a cytidine analog where the carbon at position 5 of the pyrimidine ring is replaced by nitrogen. The compound is characterized by the substitution of hydroxyl groups at the 2', 3', and 5' positions of the ribose moiety with p-chlorobenzoyl groups. This modification enhances stability and alters pharmacokinetic properties, as esterification with aromatic groups typically reduces hydrolysis rates compared to unmodified nucleotides .

The synthesis of such analogs involves sequential acylation reactions. For example, in related compounds, 2-amino-3-chloro-1,4-naphthoquinone derivatives are reacted with p-chlorobenzoyl chloride under basic conditions to form amide or ester linkages, followed by purification to isolate the target molecule . The structural complexity of this compound underscores its role as a research tool for studying RNA/DNA methylation and epigenetic regulation .

Properties

Molecular Formula |

C29H21Cl3N4O8 |

|---|---|

Molecular Weight |

659.9 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate |

InChI |

InChI=1S/C29H21Cl3N4O8/c30-18-7-1-15(2-8-18)25(37)41-13-21-22(43-26(38)16-3-9-19(31)10-4-16)23(44-27(39)17-5-11-20(32)12-6-17)24(42-21)36-14-34-28(33)35-29(36)40/h1-12,14,21-24H,13H2,(H2,33,35,40)/t21-,22+,23-,24-/m1/s1 |

InChI Key |

PDEGTVKZIHQCML-UEQSERJNSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)OC[C@@H]2[C@@H]([C@H]([C@@H](O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl)Cl |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCC2C(C(C(O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Sugar Protection Strategies

The ribofuranose derivative must be selectively protected to avoid side reactions during glycosylation. Industrial protocols typically employ 1-O-acetyl-2,3,5-tri-O-(p-chlorobenzoyl)-β-D-ribofuranose as the activated sugar donor. This intermediate is synthesized via sequential acylation of D-ribose using p-chlorobenzoyl chloride in the presence of a base such as pyridine or 4-dimethylaminopyridine (DMAP). The 1-O-acetyl group serves as a leaving group during the subsequent glycosylation step, while the p-chlorobenzoyl groups ensure stability under acidic coupling conditions.

Silylation of 5-Azacytosine

5-Azacytosine’s poor solubility in organic solvents necessitates derivatization into a silylated species. Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or hexamethyldisilazane (HMDS) are commonly used silylating agents, often paired with catalytic trimethylchlorosilane (TMSCL) to accelerate the reaction. The resulting 2-trimethylsilyloxy-4-trimethylsilylamino-1,3,5-triazine exhibits enhanced nucleophilicity, facilitating efficient glycosidic bond formation.

Catalytic Glycosylation Methods

The coupling of silylated 5-azacytosine with the protected ribofuranose represents the most technically demanding step. Three dominant methodologies have emerged, each distinguished by the Lewis acid catalyst and solvent system employed.

Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)-Mediated Coupling

This method, described in US7858774B2 , utilizes TMSOTf in anhydrous acetonitrile to promote glycosylation. The protocol involves:

- Dissolving 1-O-acetyl-2,3,5-tri-O-(p-chlorobenzoyl)-β-D-ribofuranose (1.2 equiv) and silylated 5-azacytosine (1.0 equiv) in dry acetonitrile.

- Adding TMSOTf (1.5 equiv) dropwise at 50°C under nitrogen.

- Quenching the reaction with saturated sodium bicarbonate and extracting with dichloromethane.

Advantages :

- High β-selectivity (>95% anomeric purity).

- Short reaction time (2–3 hours).

- Scalable to multi-kilogram batches.

Representative Data :

| Parameter | Value |

|---|---|

| Yield | 82–85% |

| HPLC Purity (UV 254 nm) | 98.7% |

| Anomeric Ratio (α:β) | 1:19 |

Tin Tetrachloride (SnCl₄)-Catalyzed Coupling

As outlined in US20110245485A1 , SnCl₄ in dichloromethane enables efficient coupling under reflux conditions:

- Combining the protected ribofuranose (1.1 equiv) and silylated base (1.0 equiv) in dichloromethane.

- Adding SnCl₄ (1.2 equiv) dissolved in dichloromethane over 30 minutes.

- Refluxing for 2 hours before aqueous workup.

Advantages :

- Compatibility with thermally labile substrates.

- Lower catalyst cost compared to TMSOTf.

Limitations :

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| HPLC Purity (UV 254 nm) | 96.5% |

Titanium Tetrachloride (TiCl₄)-Assisted Method

A less common but highly efficient approach employs TiCl₄ in acetonitrile. This method is particularly suited for substrates prone to epimerization:

- Reacting the silylated base with the sugar donor in acetonitrile at 50°C.

- Adding TiCl₄ (1.0 equiv) and stirring for 120 minutes.

- Neutralizing with aqueous sodium hydroxide and isolating via crystallization.

Key Outcomes :

| Parameter | Value |

|---|---|

| Yield | 75–78% |

| HPLC Purity (UV 254 nm) | 97.2% |

Purification and Isolation Techniques

Crude reaction mixtures contain unreacted starting materials, regioisomers, and residual catalysts. Industrial-scale processes employ a combination of techniques:

Solvent Extraction

Partitioning between dichloromethane and aqueous sodium bicarbonate removes acidic impurities and tin/titanium residues. Sequential washes with dilute HCl (pH 4.5) further enhance purity by precipitating unreacted 5-azacytosine.

Crystallization

The product is typically crystallized from methanol/water or ethyl acetate/n-hexane systems. US20110245485A1 reports that slow cooling of methanolic solutions yields crystalline this compound with >99% chiral purity.

Chromatographic Purification

For pharmaceutical-grade material, silica gel chromatography using ethyl acetate:hexane (3:7) eluent resolves α/β anomers and residual p-chlorobenzoic acid.

Comparative Analysis of Synthetic Routes

The table below summarizes the performance of the three primary glycosylation methods:

| Method | Catalyst | Solvent | Yield (%) | Purity (%) | β-Selectivity (%) |

|---|---|---|---|---|---|

| TMSOTf-mediated | TMSOTf | Acetonitrile | 82–85 | 98.7 | 95 |

| SnCl₄-catalyzed | SnCl₄ | Dichloromethane | 68–72 | 96.5 | 90 |

| TiCl₄-assisted | TiCl₄ | Acetonitrile | 75–78 | 97.2 | 93 |

Key Observations :

- TMSOTf provides superior yield and selectivity but at higher reagent costs.

- SnCl₄ offers economic advantages for large-scale synthesis despite lower selectivity.

- TiCl₄ balances cost and performance, making it ideal for pilot-scale production.

Industrial Applications and Scaling Challenges

Regulatory-Grade Synthesis

Pharmaceutical manufacturers prioritize TMSOTf-mediated coupling for regulatory filings due to its reproducibility and high purity. A representative batch record includes:

- Batch Size : 10 kg of 5-azacytosine.

- Output : 23.4 kg of this compound.

- Specifications : ≤0.1% α-anomer, ≤0.2% p-chlorobenzoic acid.

Chemical Reactions Analysis

Types of Reactions

2’,3’,5’-Tri-O-(p-chlorobenzoyl)-5-azacytidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of deprotected nucleosides.

Substitution: The p-chlorobenzoyl groups can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various nucleoside analogs, which are crucial intermediates in the synthesis of antiviral and anticancer agents .

Scientific Research Applications

2’,3’,5’-Tri-O-(p-chlorobenzoyl)-5-azacytidine has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of nucleoside metabolism and enzyme interactions.

Medicine: It serves as a precursor in the synthesis of antiviral and anticancer drugs.

Industry: The compound is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 2’,3’,5’-Tri-O-(p-chlorobenzoyl)-5-azacytidine involves its incorporation into nucleic acids, where it interferes with DNA and RNA synthesis. This leads to the inhibition of viral replication and the induction of apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleoside metabolism .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

5-Azacytidine

- Mechanism: Incorporated into RNA and DNA, inhibiting DNA methyltransferases (DNMTs), leading to genome-wide hypomethylation and reactivation of tumor suppressor genes .

- Applications : Used in vitro to induce differentiation in leukemic cells (e.g., HL-60) and in agriculture to study DNA methylation in plants .

- Limitations : Rapid hydrolysis in aqueous solutions due to the triazine ring's instability, especially when phosphorylated .

5-Aza-2'-deoxycytidine (Decitabine)

- Mechanism : Specifically incorporated into DNA, causing irreversible DNMT inhibition. Shows synergistic cytotoxicity with cisplatin and topotecan by enhancing topoisomerase I activity .

- Clinical Relevance : FDA-approved for MDS and acute myeloid leukemia (AML). Resistance arises from reduced uptake in leukemic cells, unlike cross-resistance patterns observed with 5-azacytidine .

2',3',5'-Tri-O-acetyl-5-azacytidine

- Role : A protected intermediate for synthesizing 5-azacytidine derivatives. The acetyl groups are enzymatically cleaved in vivo, limiting its direct therapeutic use .

Stability and Metabolic Profiles

- Hydrolysis Rates : The triazine ring in 5-azacytidine is highly susceptible to hydrolysis, particularly when phosphorylated. Incorporation into polynucleotide chains (e.g., tRNA) reduces degradation rates by 50–70% .

- Impact of Substituents: p-chlorobenzoyl groups: Significantly delay hydrolysis compared to acetylated or unmodified 5-azacytidine, as evidenced by reduced decomposition in enzymatic assays .

Epigenetic and Cytotoxic Effects

- DNA Hypomethylation : Both 5-azacytidine and Decitabine reduce global DNA methylation, but Decitabine’s specificity for DNA results in prolonged epigenetic effects .

- Cytotoxicity: 5-Azacytidine inhibits MCF-7 breast cancer cell proliferation in a time- and concentration-dependent manner (IC₅₀ = 5 μM at 5 days) . Decitabine synergizes with topotecan, increasing tumor growth delay in murine models by 50% compared to monotherapy .

Resistance and Cross-Resistance

- 5-Azacytidine Resistance : Mediated by reduced uptake and incorporation into RNA/DNA. Mutant cells resistant to 5-azacytidine show cross-resistance to Decitabine due to impaired nucleoside transport .

- Decitabine Resistance : Arises from downregulation of deoxycytidine kinase, but cells retain sensitivity to 5-azacytidine .

Biological Activity

2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine is a modified nucleoside that has garnered attention for its potential therapeutic applications, particularly in oncology and virology. Its structure, which incorporates a chlorobenzoyl group, enhances its biological activity compared to unmodified nucleosides. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a pyrimidine base with modifications that influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to mimic nucleosides and interfere with nucleic acid synthesis. It acts as an inhibitor of various enzymes involved in nucleotide metabolism and can induce apoptosis in cancer cells.

Antitumor Activity

In a study comparing various nucleoside derivatives, this compound demonstrated significant cytotoxic effects against several cancer cell lines. The following table summarizes its efficacy compared to other compounds:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 0.87 | MCF-7 (Breast) |

| 3'-O-(p-chloro-benzyl)-FUdR | 1.50 | HCT116 (Colon) |

| Unmodified 5-azacytidine | >100 | Various |

The compound exhibited an IC50 value of 0.87 µM against the MCF-7 breast cancer cell line, indicating potent antitumor activity superior to many existing treatments .

Antiviral Activity

In addition to its antitumor properties, this compound has shown antiviral effects against several viruses. Notably, it inhibits viral replication by interfering with RNA synthesis, making it a candidate for further development in antiviral therapies.

Case Studies

- Study on Cancer Cell Lines : A detailed investigation was conducted using various human cancer cell lines (MCF-7, HCT116). The results indicated that treatment with this compound resulted in significant apoptosis and reduced cell viability compared to control groups.

- Viral Inhibition : Another study evaluated the compound's effectiveness against HIV and other viral pathogens. Results demonstrated a marked decrease in viral load in treated cells, suggesting its potential as an antiviral agent.

Q & A

Q. What are the standard synthetic protocols for 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sequential benzoylation of 5-azacytidine using p-chlorobenzoyl chloride under anhydrous conditions. Key parameters include temperature (0–5°C to minimize side reactions), stoichiometric ratios (3:1 molar excess of p-chlorobenzoyl chloride), and base selection (e.g., pyridine or DMAP to enhance reactivity). Purity is monitored via HPLC with UV detection at 260 nm. Yield optimization may require Design of Experiments (DoE) to assess interactions between variables (e.g., solvent polarity, reaction time) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) is critical for confirming substitution patterns:

- ¹H NMR : Signals at δ 8.0–8.5 ppm (p-chlorobenzoyl aromatic protons) and δ 5.5–6.5 ppm (ribose anomeric protons).

- ¹³C NMR : Carbonyl peaks at ~165–170 ppm (ester groups). Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight (expected [M+H]⁺ ≈ 670–675 Da). FT-IR confirms ester C=O stretches (~1720 cm⁻¹). Cross-validation with X-ray crystallography resolves ambiguous stereochemistry .

Q. How does the p-chlorobenzoyl group enhance the stability and bioavailability of 5-azacytidine derivatives?

Methodological Answer: The p-chlorobenzoyl moiety improves lipophilicity (logP ↑), enhancing membrane permeability. Stability assays in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) show reduced hydrolysis compared to unmodified 5-azacytidine. Accelerated degradation studies (40°C, 75% RH) combined with Arrhenius modeling predict shelf-life under storage conditions .

Advanced Research Questions

Q. What computational strategies are employed to predict the reactivity and regioselectivity of benzoylation in 5-azacytidine derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to identify kinetically favored hydroxyl groups (2'-, 3'-, or 5'-positions). Solvent effects (e.g., dichloromethane vs. DMF) are simulated using the Polarizable Continuum Model (PCM). Machine learning (ML) algorithms trained on historical reaction datasets predict optimal conditions for regioselective benzoylation .

Q. How can contradictory data on the cytotoxicity of this compound be resolved across different cell lines?

Methodological Answer: Discrepancies often arise from variations in:

- Cellular uptake : Quantify intracellular concentrations via LC-MS/MS.

- Metabolic stability : Assess de-esterification rates using liver microsomes (human vs. murine).

- Epigenetic context : Profile DNA methylation status (e.g., pyrosequencing of LINE-1 repeats) to correlate with IC₅₀ values. Meta-analysis of omics datasets (RNA-seq, ChIP-seq) identifies resistance markers (e.g., DNMT1 overexpression) .

Q. What experimental designs are optimal for evaluating the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound in preclinical models?

Methodological Answer: Use a nested factorial design to test dose (5–50 mg/kg), route (IV vs. oral), and sampling timepoints (0–24 hr). Non-compartmental analysis (NCA) calculates AUC, Cmax, and t1/2. Mechanistic PK-PD models (e.g., indirect response models) link plasma concentrations to hypomethylation efficacy in tumor xenografts. Covariate analysis (e.g., body weight, organ function) reduces inter-individual variability .

Methodological Resources

- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

- Experimental Design : Use JMP® or Minitab® for DoE, focusing on response surface methodology (RSM) for non-linear optimization .

- Computational Tools : Gaussian (DFT), Schrödinger Suite (MD simulations), and KNIME (ML workflows) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.